CID-797718 - 370586-05-3

CID-797718

Catalog Number: EVT-264724
CAS Number: 370586-05-3
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID797718 is a protein kinase D1 (PKD1) inhibitor (IC50 = 7 µM). It also inhibits CDK activating kinase (CAK) and polo-like kinase 1 (PLK1) but has no activity at AKT (IC50s = 8.4, 21.9, and >50 µM, respectively). CID797718 inhibits PKD1 activity in LNCaP cells with an IC50 value of 0.21 µM. CID797718 is a byproduct in the synthesis of CID755673.2
CID 797718 is a potential PKD binding agent.

3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

  • Compound Description: This compound is a putative dopamine D4 receptor radioligand. It was synthesized and evaluated as a potential positron emission tomography (PET) imaging agent for studying dopamine D4 receptors in vivo [, ].
  • Relevance: This compound shares the core tricyclic structure of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one, consisting of fused chromene, pyridine, and cyclohexane rings. The key difference lies in the position of the nitrogen atom within the pyridine ring ("b" vs. "c" in the name) and the presence of a 4-fluorobenzyl substituent at the 3-position in this related compound [, ].

3-(4-Hydroxybenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

  • Compound Description: This compound is identified as a potential dopamine D4 receptor antagonist [].
  • Relevance: It shares a very similar tricyclic framework with 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one, differing primarily in the position of the nitrogen in the pyridine ring and the presence of a methoxy group on the benzene ring and a 4-hydroxybenzyl substituent in this related compound [].

3-(4-[18F]fluorobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

  • Compound Description: This fluorine-18 labeled derivative of a chromeno[3,4-c]pyridin-5-one was synthesized as a potential dopamine D4 receptor radioligand [].
  • Relevance: This compound is structurally analogous to 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one. Like the previous compound, the difference lies in the position of the nitrogen within the pyridine ring. Additionally, this compound possesses a [18F]fluorobenzyl group at the 3-position and two methoxy groups on the benzene ring [].

6,8-Dibromo-7-hydroxy- and 7-hydroxy-10a-piperidine-2,3,4,5,5a-hexahydro-1H-benzofuro[2,3-c]azepine-1-one adducts

  • Compound Description: These adducts are intermediates formed during the synthesis of 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one derivatives via the Nenitzescu reaction. Acid treatment of these adducts leads to the formation of the desired chromenopyridinone derivatives [].
  • Relevance: Although structurally distinct from the final 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one, these adducts represent crucial synthetic precursors, highlighting a synthetic route and potential structural modifications possible within this class of compounds [].
Source and Classification

CID-797718 is classified as a small molecule inhibitor of protein kinase D (PKD), which plays a crucial role in various cellular processes including cell growth and survival. It is a byproduct of the synthesis of CID-755673, another compound with similar biological activity. CID-797718 has been noted for its moderate PKD inhibitory activity, making it a subject of interest in structure-activity relationship studies aimed at enhancing its potency and selectivity against PKD1 .

Synthesis Analysis

The synthesis of CID-797718 involves several key steps that include cyclization reactions and functional group transformations. The process begins with specific precursors that undergo reactions to form the core structure of the compound. Modifications such as the introduction of hydroxyl groups or other substituents are also performed to optimize the compound's activity.

Notably, attempts to enhance the activity of CID-797718 through various substitutions have often resulted in diminished PKD1 inhibition, indicating that the original structure may represent an optimal configuration for binding .

Molecular Structure Analysis

CID-797718 exhibits a complex molecular structure characterized by a chromenopyridine scaffold. The specific arrangement of atoms allows for interactions with the target kinase. The compound's molecular formula is C₁₄H₁₃N₃O₂S, and it features functional groups that contribute to its biological activity.

The structural analysis indicates that modifications to certain groups can significantly impact the compound's potency; for example, alterations to the phenolic hydroxyl group or the lactam ring size have been shown to affect inhibitory activity against PKD1 .

Chemical Reactions Analysis

CID-797718 participates in various chemical reactions primarily focused on enhancing its biological efficacy. These include:

  • Cyclization Reactions: Essential for forming the core structure.
  • Functional Group Transformations: Such as hydroxylation or halogenation aimed at modifying its pharmacological properties.

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for successful synthesis and must be optimized to yield high-purity products.

Mechanism of Action

The mechanism of action for CID-797718 involves the inhibition of protein kinase D, which is implicated in multiple signaling pathways related to cell proliferation and survival. By inhibiting PKD activity, CID-797718 disrupts these pathways, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Research indicates that CID-797718 is less potent than its parent compound CID-755673 but still provides valuable insights into PKD inhibition strategies. The compound's ability to modulate kinase activity underscores its potential utility in therapeutic applications targeting cancer .

Physical and Chemical Properties Analysis

CID-797718 is typically supplied as a crystalline solid. Key physical and chemical properties include:

These properties are crucial for determining how CID-797718 can be effectively utilized in laboratory settings and potential clinical applications .

Applications

The primary application of CID-797718 lies within cancer research as an anti-cancer agent through its role as a protein kinase D inhibitor. Its moderate activity against PKD makes it a candidate for further development into more potent analogs. Additionally, studies exploring structure-activity relationships provide critical data that can inform drug design efforts aimed at enhancing selectivity and reducing off-target effects .

Properties

CAS Number

370586-05-3

Product Name

CID-797718

IUPAC Name

9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2

InChI Key

VDZXTSOINJESSP-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1

Solubility

Soluble in DMSO

Synonyms

CID 797718; CID-797718; CID797718.

Canonical SMILES

C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.